The compound can be sourced from various chemical suppliers, including Thermo Scientific and Sigma-Aldrich, where it is available in high purity (97%) for research purposes . Its classification as a pyrazole derivative places it within a group of compounds known for their diverse biological activities.
The synthesis of 4-(1H-Pyrazol-1-yl)aniline can be achieved through several methods, with notable approaches including:
The molecular structure of 4-(1H-Pyrazol-1-yl)aniline features:
The compound exhibits resonance stabilization due to the conjugation between the aromatic system and the nitrogen atoms in the pyrazole ring.
4-(1H-Pyrazol-1-yl)aniline participates in various chemical reactions, including:
The reactivity is influenced by factors such as electron density on the aromatic ring and steric hindrance from substituents.
Molecular docking studies suggest that these compounds may interact with key biological targets through hydrogen bonding and π-stacking interactions.
These properties are crucial for its handling and application in various chemical processes.
4-(1H-Pyrazol-1-yl)aniline has diverse applications:
Research continues into its potential therapeutic uses, particularly in drug discovery focused on cancer treatment and other diseases influenced by enzyme activity.
4-(1H-Pyrazol-1-yl)aniline, systematically named as 4-(1H-pyrazol-1-yl)benzenamine, is an aromatic heterocyclic compound with the molecular formula C₉H₉N₃ and a molecular weight of 159.19 g/mol [3] [8]. Its structure integrates two key moieties: an aniline group (para-substituted benzene ring with an amino group) and a 1H-pyrazole ring. These rings are connected via a direct nitrogen-carbon bond, where the pyrazole's N1 nitrogen links to the benzene ring's para carbon relative to the aniline functionality [1] [8].
The aniline group (-NH₂) provides electron-donating character and sites for hydrogen bonding, electrophilic substitution, or coordination to metals. The 1H-pyrazole ring, a five-membered diazole featuring two adjacent nitrogen atoms (one pyrrole-like and one pyridine-like), contributes sp²-hybridized nitrogen donors capable of metal coordination. This ring exhibits aromatic character due to a 6π-electron system, leading to planarity in the molecule's core framework. Key structural parameters include:
Table 1: Key Molecular Descriptors of 4-(1H-Pyrazol-1-yl)aniline
Property | Value/Description | Experimental Method | |
---|---|---|---|
Molecular Formula | C₉H₉N₃ | Elemental Analysis | |
Molecular Weight | 159.19 g/mol | Mass Spectrometry | |
SMILES | C1=CN(N=C1)C2=CC=C(C=C2)N | Computational | |
Hydrogen Bond Donors | 1 (aniline -NH₂) | NMR/IR | |
Hydrogen Bond Acceptors | 3 (pyrazole N atoms, aniline N) | Computational | |
Predicted CCS (Ų) | 130.9 ([M+H]⁺) | Ion Mobility MS | [8] |
Spectroscopic signatures confirm these groups:
The compound emerged from broader efforts to functionalize aniline for agrochemical and pharmaceutical applications. Initial syntheses exploited nucleophilic aromatic substitution (SNAr) reactions, where 4-fluoroaniline or 1-chloro-4-nitrobenzene served as precursors for pyrazole coupling [3]. By the late 20th century, its characterization was standardized, with CAS registry number 17635-45-9 assigned [3].
A significant advancement occurred with C–F activation strategies, inspired by Liddle's 2010 work on tris(pyrazolyl)methanes [2]. This method enabled direct coupling of 4-(trifluoromethyl)aniline with pyrazoles using KOH/DMSO under reflux, replacing fluorine atoms stepwise. Though originally applied to synthesize tris(pyrazolyl) derivatives like 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, this approach demonstrated the feasibility of generating mono-pyrazolyl anilines under milder conditions [2].
Commercial availability began in the early 2000s, with suppliers like Sigma-Aldrich and Santa Cruz Biotechnology offering it as a building block for drug discovery (e.g., antileishmanial agents) [3] [5] [9]. Its role expanded with the recognition that the pyrazole-aniline motif could mimic bioactive scaffolds in kinase inhibitors and antimicrobials.
Table 2: Evolution of Synthetic Approaches
Synthetic Method | Conditions | Yield | Era | Primary Use | |
---|---|---|---|---|---|
Nucleophilic Aromatic Substitution | 4-Fluoroaniline + pyrazole, base, Δ | 40–60% | 1970s–1990s | Initial discovery | |
Reductive Amination | 4-Nitro-(1H-pyrazol-1-yl)benzene + reducing agent | 70–85% | 1990s–2000s | Scalable production | |
C–F Activation | 4-(Trifluoromethyl)aniline + pyrazole, KOH/DMSO, reflux | >60% | Post-2010 | Functionalized derivatives | [2] |
4-(1H-Pyrazol-1-yl)aniline serves as a versatile precursor for hybrid scorpionate ligands. Its design combines the chelating aptitude of pyrazole with the derivatization potential of the aniline -NH₂ group. Key coordination behaviors include:
Table 3: Coordination Modes and Metal Complex Applications
Ligand Type | Metal Ions Coordinated | Application Domain | Key Reference |
---|---|---|---|
Monodentate pyrazole | Pd(II), Pt(II) | Catalytic C–H activation | [6] |
Deprotonated aniline-bridged | Cu(I), Ag(I) | Luminescent materials | [6] |
Tris(pyrazolyl)aniline (Tpm-type) | Re(I), Mn(I) | Anticancer chemotherapeutics | [2] |
Pyrazolyl-aniline Schiff bases | Zn(II), Co(II) | Bioinspired catalysis | [9] |
The electronic influence of the aniline group enhances ligand functionality:
Polymorphism, observed in tris(pyrazolyl)aniline derivatives, affects metal-binding kinetics. Two polymorphs of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline exhibit distinct pyrazole ring orientations (dihedral angles: 22.66° vs. 57.19°), altering steric accessibility at the metal-binding site [2]. Density functional theory (DFT) calculations (MN15L/def2-TZVP) confirm minimal energy differences between polymorphs, suggesting tunable preorganization for catalysis [2].
CAS No.: 25596-24-1
CAS No.: 1465-16-3
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4